molecular formula C12H10O4 B595525 4-Hydroxy-8-methoxy-2-naphthoic acid CAS No. 16059-75-9

4-Hydroxy-8-methoxy-2-naphthoic acid

Cat. No.: B595525
CAS No.: 16059-75-9
M. Wt: 218.208
InChI Key: XWBRXUQOEQJGTJ-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthoic acid, characterized by the presence of hydroxyl and methoxy functional groups on the naphthalene ring

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-methoxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl iodide, dimethyl sulfate, and various nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and activity . The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

  • 4-Hydroxy-2-naphthoic acid
  • 8-Methoxy-2-naphthoic acid
  • 2-Hydroxy-1-naphthoic acid
  • 3-Hydroxy-2-naphthoic acid

Comparison: 4-Hydroxy-8-methoxy-2-naphthoic acid is unique due to the simultaneous presence of both hydroxyl and methoxy groups on the naphthalene ring. This dual functionality imparts distinct chemical and biological properties compared to its analogs. Similarly, 8-Methoxy-2-naphthoic acid lacks the hydroxyl group, influencing its chemical behavior and biological activity .

Properties

IUPAC Name

4-hydroxy-8-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBRXUQOEQJGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238557
Record name 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16059-75-9
Record name 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16059-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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